REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11](B(O)O)[CH:10]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1.O>[Br:8][C:6]1[CH:7]=[C:2]([C:11]2[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=2)[CH:3]=[N:4][CH:5]=1 |f:3.4.5.6,7.8.9|
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Name
|
|
Quantity
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10.6 g
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Type
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reactant
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Smiles
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BrC=1C=NC=C(C1)Br
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Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
potassium phosphate tribasic
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Quantity
|
19 g
|
Type
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reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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45 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Compound 6 (see WO2009/009756) was prepared
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Type
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CUSTOM
|
Details
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was degassed with argon for 2 h.
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was then maintained under argon
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Type
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STIRRING
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Details
|
while stirring for 1.5 h
|
Duration
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1.5 h
|
Type
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CUSTOM
|
Details
|
consumption of the starting material by TLC (SiO2, 7:3 dichloromethane-acetone)
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to RT
|
Type
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ADDITION
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Details
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poured over ethyl acetate (about 400 mL)
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Type
|
WASH
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Details
|
The organic phase was then washed with saturated NaHCO3, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
|
Type
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FILTRATION
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Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography (SiO2, 4:1 dichloromethane-acetone)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.03 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |